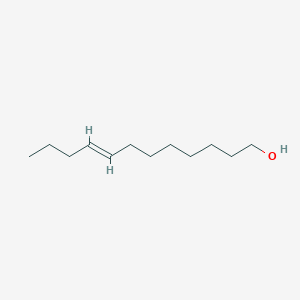
8-Dodecenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Dodecenol, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₂₄O and its molecular weight is 184.32. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty alcohols [FA05]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
Pest Control
8-Dodecenol is notably used in pest management as a mating disruptor for specific insect pests. It is part of formulations aimed at controlling the codling moth (Cydia pomonella) and the false codling moth (Cryptophlebia leucotreta). These moths are significant agricultural pests affecting crops like apples and macadamia nuts.
- Product Example : SEMIOS OFM PLUS, which contains a blend of (Z)-8-dodecenyl acetate, (E)-8-dodecenyl acetate, and (Z)-8-dodecen-1-ol, has shown efficacy in disrupting mating patterns of Grapholita molesta on pome fruits and stone fruits. The product's active ingredients are considered to have low toxicity and negligible risk to non-target organisms .
| Product | Active Ingredients | Target Pests | Efficacy |
|---|---|---|---|
| SEMIOS OFM PLUS | (Z)-8-Dodecenyl acetate, (E)-8-Dodecenyl acetate, (Z)-8-Dodecen-1-ol | Codling moth, False codling moth | Effective in mating disruption |
Pharmaceutical Applications
This compound is recognized for its potential pharmacological properties. Research indicates that it may possess antispasmodic and anti-inflammatory effects. It is also being investigated for its role in enhancing drug delivery systems due to its surfactant properties.
- Pharmacological Insights : A study highlighted that this compound could be beneficial in formulating natural oils with therapeutic properties, supporting its use in traditional medicine .
Biocontrol Agent
Recent studies have identified this compound as a metabolite produced by the entomopathogenic fungus Conidiobolus coronatus. This compound exhibits insecticidal activity against various insect species while showing low toxicity to vertebrates.
- Case Study : Research demonstrated that dodecanol treatment significantly affected the immune response of insects like Galleria mellonella and Calliphora vicina, suggesting its potential application as a biocontrol agent in integrated pest management strategies .
Propiedades
Número CAS |
42513-42-8 |
|---|---|
Fórmula molecular |
C₁₂H₂₄O |
Peso molecular |
184.32 |
Sinónimos |
(8E)-8-Dodecen-1-ol; (E)-8-Dodecen-1-ol; (E)-8-Dodecenol; (E)-8-Dodecenol_x000B_(E)-8-Dodecenyl Alcohol; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















